Cas no 1795360-23-4 (1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide)
1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide Chemical and Physical Properties
Names and Identifiers
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- 1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide
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- Inchi: 1S/C11H13N5O3/c1-7-11(15-19-14-7)12-9(17)5-3-8-4-6-10(18)16(2)13-8/h4,6H,3,5H2,1-2H3,(H,12,15,17)
- InChI Key: XILXFXQERWNYCU-UHFFFAOYSA-N
- SMILES: C1(CCC(NC2C(C)=NON=2)=O)=NN(C)C(=O)C=C1
Experimental Properties
- Density: 1.44±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.92±0.70(Predicted)
1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Life Chemicals | F6455-1508-2μmol |
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| Life Chemicals | F6455-1508-5μmol |
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1795360-23-4 | 90%+ | 5μl |
$94.5 | 2023-04-25 | |
| Life Chemicals | F6455-1508-10μmol |
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$103.5 | 2023-04-25 | |
| Life Chemicals | F6455-1508-1mg |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide |
1795360-23-4 | 90%+ | 1mg |
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| Life Chemicals | F6455-1508-2mg |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide |
1795360-23-4 | 90%+ | 2mg |
$88.5 | 2023-04-25 | |
| Life Chemicals | F6455-1508-3mg |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide |
1795360-23-4 | 90%+ | 3mg |
$94.5 | 2023-04-25 | |
| Life Chemicals | F6455-1508-4mg |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide |
1795360-23-4 | 90%+ | 4mg |
$99.0 | 2023-04-25 | |
| Life Chemicals | F6455-1508-5mg |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide |
1795360-23-4 | 90%+ | 5mg |
$103.5 | 2023-04-25 | |
| Life Chemicals | F6455-1508-10mg |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide |
1795360-23-4 | 90%+ | 10mg |
$118.5 | 2023-04-25 |
1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide
Professional Introduction to Compound with CAS No. 1795360-23-4 and Product Name: 1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide
The compound identified by the CAS number 1795360-23-4 and the product name 1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The compound belongs to a class of heterocyclic derivatives that exhibit promising biological activities, making it a subject of intense research interest.
At the core of this compound's structure lies a pyridazine core, which is a key pharmacophore responsible for its biological activity. Pyridazines are known for their versatility in medicinal chemistry, often serving as scaffolds for drugs targeting various diseases. The presence of a 1,2,5-oxadiazole ring further enhances the compound's pharmacological profile. Oxadiazole moieties are frequently incorporated into drug molecules due to their ability to modulate enzyme activity and interact with biological targets in a specific manner.
The N-(4-methyl-1,2,5-oxadiazol-3-yl) substituent in the molecular structure adds another layer of complexity and functionality. This group not only contributes to the compound's overall stability but also influences its interactions with biological targets. The 6-oxo and 3-pyridazinepropanamide components further refine the molecule's pharmacokinetic properties, ensuring better absorption and bioavailability. These structural elements collectively contribute to the compound's potential as a lead candidate for further drug development.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies have been instrumental in understanding how this molecule interacts with target proteins. The pyridazinepropanamide moiety, in particular, has been identified as a critical interaction point with several enzymes involved in metabolic pathways. This insight has guided researchers in optimizing the compound's structure to enhance its binding affinity and selectivity.
Moreover, the 4-methyl substituent on the oxadiazole ring has been shown to play a crucial role in modulating the compound's pharmacological effects. This modification has been linked to improved solubility and reduced toxicity, making it an attractive feature for drug candidates intended for clinical use. The combination of these structural features has positioned this compound as a promising candidate for further investigation in therapeutic areas such as oncology and anti-inflammatory diseases.
In vitro studies have demonstrated that 1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide exhibits significant inhibitory activity against several key enzymes associated with these diseases. For instance, preliminary data suggests that it may interfere with the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. Additionally, its interaction with other enzymes involved in cell proliferation and survival pathways has been explored, indicating potential applications in cancer therapy.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups while maintaining structural integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable such constructions.
As research progresses, the integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel compounds with desired properties. Predictive models have been trained on large datasets containing known bioactive molecules to identify potential hits like this one. The structural features of 1,6-Dihydro-1-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-6-oxo-3-pyridazinepropanamide align well with those predicted by these models to exhibit favorable pharmacological profiles.
The potential therapeutic applications of this compound are vast. Its dual functionality—acting as both an inhibitor and modulator—makes it an attractive candidate for multitargeted drug design. Such drugs have shown promise in treating complex diseases by addressing multiple pathological pathways simultaneously. The oxadiazole and pyridazine moieties are particularly well-suited for this purpose due to their ability to interact with diverse biological targets.
Future studies are planned to explore the compound's efficacy and safety profile through preclinical trials. These trials will focus on evaluating its pharmacokinetic behavior, toxicity levels, and therapeutic efficacy in animal models. If successful, this could pave the way for clinical trials involving human subjects suffering from conditions related to inflammation or cancer.
The development of novel pharmaceuticals is a meticulous process that requires collaboration across multiple disciplines—chemistry, biology, pharmacology, and medicine. The journey from laboratory discovery to clinical application is long and challenging but holds immense promise for improving human health outcomes globally.
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